molecular formula C17H21N3OS B12240019 N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12240019
M. Wt: 315.4 g/mol
InChI Key: XMLVEAUKFGRDMF-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the cyclopropane carboxamide group is often added via a cyclization reaction involving appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance reaction efficiency and yield . These methods allow for the rapid and scalable production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H21N3OS/c1-11-4-2-6-14-15(11)19-17(22-14)20-9-3-5-13(10-20)18-16(21)12-7-8-12/h2,4,6,12-13H,3,5,7-10H2,1H3,(H,18,21)

InChI Key

XMLVEAUKFGRDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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